1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine and a sulfinyl group attached to a methoxy-substituted aromatic ring. Its molecular formula is C16H20N2O3S, and it has a molecular weight of approximately 320.41 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfinyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Studies have indicated that similar sulfinamide compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
- Receptor Modulation : The pyridine moiety may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors.
Antitumor Effects
Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies on benzamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, likely through modulation of neurotransmitter systems. Compounds with similar piperazine structures have been investigated for their ability to mitigate neurodegenerative conditions by enhancing synaptic plasticity and reducing oxidative stress .
Case Studies
- In Vitro Studies : A study conducted on the compound's analogs revealed that they significantly reduced the viability of human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Animal Models : In murine models, administration of similar sulfinamide compounds resulted in decreased tumor growth rates compared to controls. These findings suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-15(23-2)7-8-16(18(14)24-3)25(22)21-12-10-20(11-13-21)17-6-4-5-9-19-17/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSFMJIMTBECKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.